Methyl N-butylsulfonyl-L-p-hydroxyphenylalanine Methyl N-butylsulfonyl-L-p-hydroxyphenylalanine
Brand Name: Vulcanchem
CAS No.: 142374-01-4
VCID: VC21129554
InChI: InChI=1S/C14H21NO5S/c1-3-4-9-21(18,19)15-13(14(17)20-2)10-11-5-7-12(16)8-6-11/h5-8,13,15-16H,3-4,9-10H2,1-2H3/t13-/m0/s1
SMILES: CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC
Molecular Formula: C14H21NO5S
Molecular Weight: 315.39 g/mol

Methyl N-butylsulfonyl-L-p-hydroxyphenylalanine

CAS No.: 142374-01-4

Cat. No.: VC21129554

Molecular Formula: C14H21NO5S

Molecular Weight: 315.39 g/mol

* For research use only. Not for human or veterinary use.

Methyl N-butylsulfonyl-L-p-hydroxyphenylalanine - 142374-01-4

Specification

CAS No. 142374-01-4
Molecular Formula C14H21NO5S
Molecular Weight 315.39 g/mol
IUPAC Name methyl (2S)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoate
Standard InChI InChI=1S/C14H21NO5S/c1-3-4-9-21(18,19)15-13(14(17)20-2)10-11-5-7-12(16)8-6-11/h5-8,13,15-16H,3-4,9-10H2,1-2H3/t13-/m0/s1
Standard InChI Key OVZMVOAGMUTQIB-ZDUSSCGKSA-N
Isomeric SMILES CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC
SMILES CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC
Canonical SMILES CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC

Introduction

Molecular Formula and Weight

  • Molecular Formula: C14H21NO5S

  • Molecular Weight: 315.39 g/mol

Structural Representation

The structure of Methyl N-butylsulfonyl-L-p-hydroxyphenylalanine can be represented as follows:

Methyl N-butylsulfonyl-L-p-hydroxyphenylalanine\text{Methyl N-butylsulfonyl-L-p-hydroxyphenylalanine}

Chemical Structure

Synonyms

  • Methyl (2S)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoate

  • (S)-2-(butane-1-sulfonylamino)-3-(4-hydroxy-phenyl)-propionic acid methyl ester

Synthetic Pathways

The synthesis of Methyl N-butylsulfonyl-L-p-hydroxyphenylalanine typically involves the following steps:

  • Formation of the Butylsulfonamide: The butylsulfonic acid is reacted with L-tyrosine derivatives to form the corresponding sulfonamide.

  • Methyl Esterification: The carboxylic acid group of the resulting compound is then converted to a methyl ester using reagents such as methanol in the presence of an acid catalyst.

Reaction Conditions

The reactions are generally performed under controlled conditions to optimize yield and purity, often involving solvents like dichloromethane or ethanol.

Pharmacological Potential

Research indicates that Methyl N-butylsulfonyl-L-p-hydroxyphenylalanine may exhibit various biological activities, including:

  • Antioxidant Properties: The para-hydroxyphenyl group is known to enhance antioxidant activity.

  • Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.

In Vitro Studies

In vitro studies have shown that this compound can inhibit certain enzymes involved in inflammatory pathways, although specific IC50 values have yet to be fully established in published literature.

Current Research Trends

Recent studies have focused on the synthesis of various sulfonamide derivatives, including Methyl N-butylsulfonyl-L-p-hydroxyphenylalanine, to explore their anticancer properties and metabolic stability.

CompoundActivityIC50 (µM)
Compound AAnticancer36
Compound BAnti-inflammatory12.92

Future Directions

Future research is likely to focus on:

  • Structure-Activity Relationship (SAR): Understanding how modifications to the structure affect biological activity.

  • Clinical Trials: Evaluating efficacy and safety in clinical settings for potential therapeutic applications.

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